Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties .
Preparation Methods
The synthesis of benzimidazole derivatives, including Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, typically involves the condensation of ortho-phenylenediamines with benzaldehydes using various reagents. One common method involves using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency, and the products are often purified using hexane and water washes .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of electron-donating groups like methoxy groups can influence the oxidation reactions.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common reagents used in these reactions include sodium metabisulphite for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and the substituents present on the benzimidazole ring .
Scientific Research Applications
Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of electron-donating groups on the benzimidazole ring enhances its ability to interact with biological molecules, leading to its therapeutic effects . The compound’s anticancer activity is attributed to its ability to inhibit the proliferation of cancer cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Osimertinib: Used as an anticancer agent.
Navelbine: Another anticancer drug based on the benzimidazole skeleton.
Alectinib: Used in the treatment of certain types of cancer.
Methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to the specific substituents on its benzimidazole ring, which enhance its biological activity and therapeutic potential .
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
methyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O4/c1-12-18(20(25)28-4)19(14-11-13(26-2)9-10-17(14)27-3)24-16-8-6-5-7-15(16)23-21(24)22-12/h5-11,19H,1-4H3,(H,22,23) |
InChI Key |
FPGZGXVIRCWXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC(=C4)OC)OC)C(=O)OC |
Origin of Product |
United States |
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